2-Fluoro-5-methyl-4-vinylpyridine
Description
2-Fluoro-5-methyl-4-vinylpyridine is a substituted pyridine derivative characterized by fluorine at the 2-position, a methyl group at the 5-position, and a vinyl group at the 4-position. Pyridine derivatives are pivotal in medicinal chemistry and materials science due to their tunable electronic properties and biological activity. The fluorine atom enhances electronegativity and metabolic stability, while the vinyl group introduces reactivity for further functionalization (e.g., polymerization or cross-coupling reactions) . The methyl group at the 5-position may influence steric and electronic interactions, affecting solubility and binding affinity in biological systems.
Properties
Molecular Formula |
C8H8FN |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
4-ethenyl-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-8(9)10-5-6(7)2/h3-5H,1H2,2H3 |
InChI Key |
HGYSGLLBXNPZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C=C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Fluoro-5-methyl-4-vinylpyridine, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 at high temperatures (450–500°C) . Another method includes the use of 3-bromo-2-nitropyridine reacting with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of reagents and conditions depends on the specific substitution pattern desired on the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-vinylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Reagents like Bu4N+F− in DMF.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Coupling: Palladium catalysts and boron reagents in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Fluoro-5-methyl-4-vinylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals due to its unique electronic properties.
Agrochemicals: Incorporated into the design of herbicides and pesticides.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-vinylpyridine involves its interaction with molecular targets through its fluorine atom, which can influence the electronic distribution in the molecule. This interaction can affect various biological pathways and molecular targets, making it useful in drug design and other applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent positions and functional groups in 2-fluoro-5-methyl-4-vinylpyridine with analogous compounds:
Key Observations :
Reactivity Differences :
- The vinyl group in the target compound enables Diels-Alder or radical polymerization, distinct from the hydroxyl or chlorinated analogs, which are more suited for nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
